molecular formula C22H14O6 B14655030 1,4-Benzenedicarboxylic acid, 2,5-dibenzoyl- CAS No. 52497-37-7

1,4-Benzenedicarboxylic acid, 2,5-dibenzoyl-

Cat. No.: B14655030
CAS No.: 52497-37-7
M. Wt: 374.3 g/mol
InChI Key: DOMZJLXGHYKACV-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxylic acid, 2,5-dibenzoyl- is a derivative of benzenedicarboxylic acid, which is a group of chemical compounds that are dicarboxylic derivatives of benzene. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxylic acid, 2,5-dibenzoyl- typically involves the reaction of terephthalic acid with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, and requires anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, 2,5-dibenzoyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid and sulfuric acid are used for nitration, while halogens are used for halogenation.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, 2,5-dibenzoyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,5-dibenzoyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Phthalic acid (1,2-benzenedicarboxylic acid)
  • Isophthalic acid (1,3-benzenedicarboxylic acid)
  • Terephthalic acid (1,4-benzenedicarboxylic acid)

Uniqueness

1,4-Benzenedicarboxylic acid, 2,5-dibenzoyl- is unique due to the presence of benzoyl groups at the 2 and 5 positions, which impart distinct chemical and physical properties compared to its isomers. This structural difference influences its reactivity and applications in various fields.

Properties

CAS No.

52497-37-7

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

IUPAC Name

2,5-dibenzoylterephthalic acid

InChI

InChI=1S/C22H14O6/c23-19(13-7-3-1-4-8-13)15-11-18(22(27)28)16(12-17(15)21(25)26)20(24)14-9-5-2-6-10-14/h1-12H,(H,25,26)(H,27,28)

InChI Key

DOMZJLXGHYKACV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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